3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Overview

Description

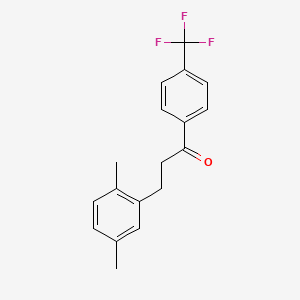

3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes two aromatic rings, one substituted with dimethyl groups and the other with a trifluoromethyl group, connected by a propanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Example Reaction: [ \text{2,5-Dimethylbenzene} + \text{4-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the carbonyl group may be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the rings can be replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various scientific fields:

1. Organic Synthesis:

- Building Block: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various organic reactions, including Friedel-Crafts acylation and cross-coupling reactions like Suzuki–Miyaura coupling .

- Synthetic Routes: Common synthetic methods involve the use of Lewis acids and oxidizing agents to introduce functional groups or modify existing ones.

2. Medicinal Chemistry:

- Potential Therapeutic Applications: Research has indicated that this compound may possess anti-inflammatory and anticancer properties. It is under investigation for its ability to inhibit specific enzymes and modulate receptor activity involved in inflammatory pathways .

- Cytotoxicity Studies: In vitro studies have shown that it can induce apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent against certain types of cancer .

3. Biochemical Assays:

- The compound is utilized in biochemical assays to study enzyme activities and protein interactions. Its unique chemical properties allow for specific binding to molecular targets, making it valuable in biological research .

Case Studies

1. Anti-inflammatory Activity:

- A study assessed the anti-inflammatory effects of 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone in an animal model. Results demonstrated significant reductions in inflammation markers when administered at therapeutic doses .

2. Anticancer Potential:

Mechanism of Action

The compound’s mechanism of action depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

3-(2,5-Dimethylphenyl)-1-phenylpropan-1-one: Lacks the trifluoromethyl group.

3-(2,5-Dimethylphenyl)-1-[4-methylphenyl]propan-1-one: Substituted with a methyl group instead of trifluoromethyl.

Uniqueness

The trifluoromethyl group in 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Biological Activity

3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone (CAS No. 898753-86-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a dimethylphenyl moiety, which are significant for its biological activity. The chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 2,5-dimethylbenzaldehyde and trifluoromethylacetophenone.

- Reaction Conditions : The reaction is usually carried out under basic conditions using a catalyst such as sodium hydroxide.

- Yield : The reaction yields a pale-yellow oil, which can be purified through recrystallization.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. Notably:

- Antibacterial Activity : Studies have shown that derivatives of the 2,5-dimethylphenyl scaffold possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 µg/mL against these resistant strains.

- Antifungal Activity : Compounds with similar structures have demonstrated broad-spectrum antifungal properties against drug-resistant strains of Candida species, including Candida auris .

Anticancer Activity

Certain derivatives of this compound have shown promising anticancer activity:

- Mechanism of Action : The compound has been linked to the induction of apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as Bcl-xL and Bcl-2 .

- Cell Line Studies : In vitro studies demonstrated reduced viability in cancer cell lines like Caco-2 and A549, indicating potential for further development as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity and may improve binding to enzyme active sites.

- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways related to inflammation and cancer progression.

Case Studies

- Study on Antibacterial Activity : A recent study evaluated the efficacy of several derivatives against MRSA and VRE. Compounds with the 2,5-dimethylphenyl structure showed enhanced activity compared to traditional antibiotics .

- Anticancer Research : Research focusing on the apoptotic effects of related compounds demonstrated that modifications to the phenyl ring significantly influenced cytotoxicity in various cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antibacterial Activity (MIC) | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | 1 µg/mL (against MRSA) | Moderate |

| 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid | Structure | 4 µg/mL (against VRE) | Low |

| 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | Structure | 2 µg/mL (against MRSA) | High |

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-3-4-13(2)15(11-12)7-10-17(22)14-5-8-16(9-6-14)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVLOZVBJIOGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644750 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-86-1 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.